REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9](O)=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[CH3:12][C:13]1[CH:14]=[C:15]([NH2:20])[C:16]([NH2:19])=[CH:17][CH:18]=1.C(OP(C#N)(OCC)=O)C.C(N(CC)CC)C>COCCOC.CCOC(C)=O>[Br:8][C:5]1[N:4]=[C:3]([C:9]2[NH:20][C:15]3[CH:14]=[C:13]([CH3:12])[CH:18]=[CH:17][C:16]=3[N:19]=2)[C:2]([NH2:1])=[N:7][CH:6]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)O
|
Name
|
|
Quantity
|
1.401 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
1.871 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)C#N
|
Name
|
|
Quantity
|
3.197 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown solid
|
Type
|
ADDITION
|
Details
|
treated with diethyl ether/petroleum ether
|
Type
|
WASH
|
Details
|
The resultant solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(=NC1)N)C1=NC2=C(N1)C=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |